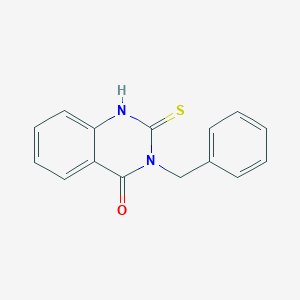

3-Benzyl-2-mercapto-3H-quinazolin-4-one

説明

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound with the molecular formula C15H12N2OS. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core with a benzyl group at the 3-position and a mercapto group at the 2-position, making it a valuable scaffold in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method includes the reaction of anthranilic acid with benzyl isothiocyanate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then heated under reflux conditions to facilitate cyclization, yielding the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

化学反応の分析

Types of Reactions

3-Benzyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophiles like bromine or nitronium ions are used under acidic conditions.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Dihydroquinazolinones.

Substitution: Brominated or nitrated derivatives.

科学的研究の応用

3-Benzyl-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial enzymes and disrupts cell wall synthesis. In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with specific proteins is crucial for its biological activity .

類似化合物との比較

Similar Compounds

- 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4-one

- 3-Benzyl-2-sulfanylquinazolin-4-one

- 3-Benzyl-2-thioxo-1,3-dihydroquinazolin-4-one

Uniqueness

3-Benzyl-2-mercapto-3H-quinazolin-4-one stands out due to its unique combination of a benzyl group and a mercapto group on the quinazolinone core. This structural feature enhances its biological activity and makes it a versatile scaffold for drug development. Compared to similar compounds, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research .

生物活性

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2OS. The compound features a benzyl group and a mercapto group, contributing to its unique chemical properties and biological activities. The presence of the thiol group (–SH) allows for various redox reactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the compound's antibacterial activity reported minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its cytotoxic effects on human cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.5 |

| A2780 | 1.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through the inhibition of key protein kinases such as CDK2 and EGFR . Molecular docking studies revealed that the compound acts as an ATP non-competitive inhibitor against CDK2, suggesting a targeted approach to cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes critical in cellular signaling pathways. Key findings include:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK2 | Non-competitive | 0.173 ± 0.012 |

| EGFR | Competitive | 0.177 ± 0.032 |

| HER2 | Non-competitive | 0.079 ± 0.015 |

These results highlight the compound's potential as a multi-targeted therapeutic agent, particularly in oncology .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on quinazolinone derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation across multiple lines, reinforcing its role as a potential anticancer drug .

- Molecular Mechanisms : Further investigations into the molecular mechanisms revealed that the compound modulates signaling pathways associated with cell growth and apoptosis, indicating its multifaceted role in cancer treatment .

特性

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13906-05-3 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。